molecular formula C8H15NOS B8220539 2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide

2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide

Cat. No.: B8220539
M. Wt: 173.28 g/mol
InChI Key: PUBFYPJOUCEAKI-UHFFFAOYSA-N
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Description

2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide is a sulfur-containing spirocyclic compound characterized by a thiaspiro[3.5]nonane core with an imino group and a sulfoxide moiety. Its unique structure combines a bicyclic spiro system (fused 3- and 5-membered rings) with sulfur and nitrogen heteroatoms, which may confer distinct electronic, physicochemical, and biological properties compared to oxygen- or nitrogen-based analogs.

Properties

IUPAC Name

2-imino-2λ6-thiaspiro[3.5]nonane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c9-11(10)6-8(7-11)4-2-1-3-5-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFYPJOUCEAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CS(=N)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a thiaspiro compound with an oxidizing agent to introduce the imino and oxide functionalities. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
  • Structure: Contains a bicyclo[4.3.0]nonane core with two nitrogen atoms (1,4-diaza) and two ketone groups.
  • Biological Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. tarda) bacteria, alongside antioxidant properties .
  • Comparison: The thiaspiro core in 2-imino-2l6-thiaspiro[3.5]nonane 2-oxide replaces nitrogen with sulfur, which may enhance lipophilicity and alter membrane permeability. The sulfoxide moiety could improve oxidative stability compared to ketone groups.
2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure: Features a spiro[3.5]nonane system with two nitrogen atoms at positions 2 and 5.
  • Biological Activity : Acts as potent SR ligands, with compound 4b showing S1R agonism in vivo, reversing mechanical hypersensitivity in pain models .
  • Sulfur’s larger atomic radius could sterically hinder receptor interactions compared to nitrogen analogs.
Oxaspiro Derivatives (e.g., 2-Oxa-7-azaspiro[3.5]nonane)
  • Structure : Contains an oxygen atom in the spiro system (e.g., 2-oxa).
  • Commercial Availability : Widely available as building blocks for drug discovery (e.g., AS98660, AS98909) .
  • Sulfur’s electronegativity differences may influence ring strain and reactivity.

Functional Group Modifications

Imino Group vs. Amine/Acylamide Groups
  • Diaza-dioxo Derivatives : Ketone and acylamide groups participate in hydrogen bonding with microbial targets or antioxidant mechanisms .
Sulfoxide vs. Ketone/Oxide Moieties
  • Sulfoxide: The 2-oxide group in the thiaspiro compound introduces chirality and polarity, which may improve water solubility compared to non-polar spirocycles like 2-methylspiro[2.6]nonane .
Antimicrobial Potential
  • Diaza-dioxo spirocycles inhibit pathogens like Vibrio ordalii and P. aeruginosa at low MIC values . The sulfur and imino groups in this compound may enhance membrane disruption or enzyme inhibition via thiol-reactive intermediates.
Sigma Receptor Ligand Activity
  • 2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b) show S1R agonism, while diazabicyclo[4.3.0]nonane scaffolds exhibit subtype selectivity . The thiaspiro analog’s sulfur atom may reduce affinity for SRs but introduce selectivity for sulfur-binding targets (e.g., cysteine proteases).

Tabulated Comparison of Key Compounds

Compound Name Core Scaffold Key Functional Groups Biological Activity Synthetic Accessibility
This compound Thiaspiro[3.5]nonane Imino, sulfoxide Potential antimicrobial/SR ligand (theoretical) Moderate (requires specialized thiocyclization)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Diazabicyclo[4.3.0]nonane Ketone, acylamide Antimicrobial, antioxidant High (established routes)
2,7-Diazaspiro[3.5]nonane Diazaspiro[3.5]nonane Amine, hydrophobic substituents S1R agonism/antagonism High
2-Oxa-7-azaspiro[3.5]nonane Oxaspiro[3.5]nonane Ether, amine Building block for drug discovery Very high

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